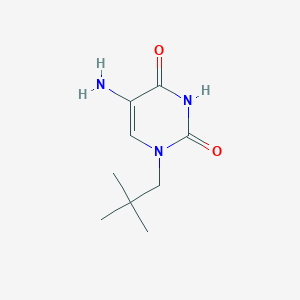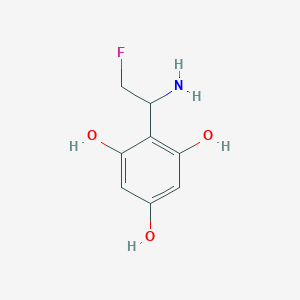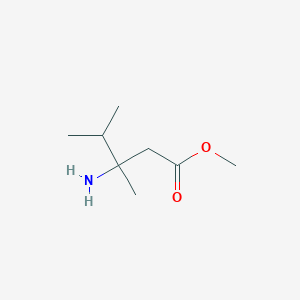
Methyl 3-amino-3,4-dimethylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-3,4-dimethylpentanoate is an organic compound with the molecular formula C8H17NO2 It is a derivative of pentanoic acid, featuring an amino group and two methyl groups on the pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3,4-dimethylpentanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-3,4-dimethylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the reductive amination of 3,4-dimethylpentanone with methylamine, followed by esterification. This method requires careful control of reaction conditions to prevent over-reduction and to achieve high yields of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as solid acids or immobilized enzymes can be employed to facilitate the esterification reaction. Additionally, advanced purification techniques like distillation and crystallization are used to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-3,4-dimethylpentanoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are common reducing agents.
Substitution: Reagents such as acyl chlorides or isocyanates can be used to form amides or ureas, respectively.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides, ureas, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-amino-3,4-dimethylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which methyl 3-amino-3,4-dimethylpentanoate exerts its effects depends on its specific application. In biochemical contexts, the amino group can interact with enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various metabolic processes.
Comparación Con Compuestos Similares
Methyl 3-amino-3,4-dimethylpentanoate can be compared with other similar compounds such as:
Methyl 3-amino-3-methylpentanoate: Lacks the additional methyl group at the 4-position, resulting in different steric and electronic properties.
Ethyl 3-amino-3,4-dimethylpentanoate: The ethyl ester variant, which may have different solubility and reactivity profiles.
Methyl 3-amino-4-methylpentanoate: Lacks one methyl group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic characteristics, making it valuable for targeted applications in synthesis and research.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
methyl 3-amino-3,4-dimethylpentanoate |
InChI |
InChI=1S/C8H17NO2/c1-6(2)8(3,9)5-7(10)11-4/h6H,5,9H2,1-4H3 |
Clave InChI |
NPVHOSKWGXNBKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(CC(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316083.png)
![7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13316090.png)
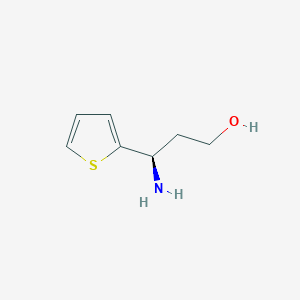
![6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13316097.png)
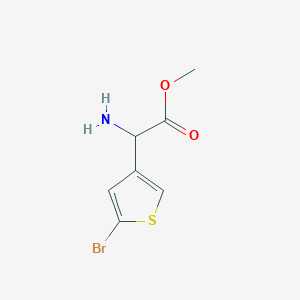

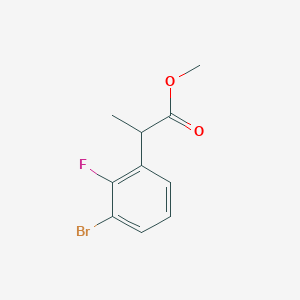
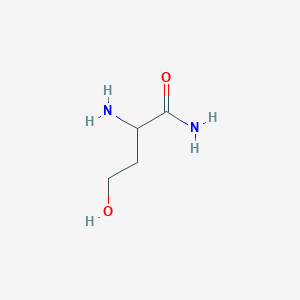
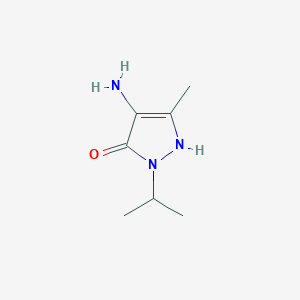
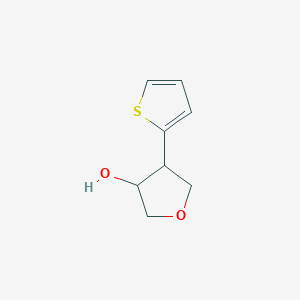
![5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile](/img/structure/B13316132.png)
